![molecular formula C18H24N2O2 B7716523 N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide](/img/structure/B7716523.png)
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide, also known as BMH-21, is a small molecule inhibitor that has shown potential in cancer treatment. It was first synthesized in 2013 by a team of researchers at the University of Illinois at Urbana-Champaign.
Mécanisme D'action
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide works by inhibiting the activity of a protein called BCL-2, which plays a key role in regulating cell death. By inhibiting BCL-2, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide promotes apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. In addition to its effects on cancer cells, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide is its specificity for BCL-2, which may reduce the risk of off-target effects. However, its effectiveness may be limited by the development of resistance in cancer cells over time.
Orientations Futures
Further research is needed to fully understand the potential of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide in cancer treatment. Possible future directions include the development of more potent and selective BCL-2 inhibitors, as well as the exploration of combination therapies that may enhance the efficacy of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide. Additionally, research is needed to determine the optimal dosing and administration of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide in clinical settings.
Méthodes De Synthèse
The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide involves several steps, including the reaction of 2-hydroxy-8-methylquinoline with butylamine, followed by the reaction of the resulting compound with propionyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and pancreatic cancer cells. N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-6-10-20(16(21)5-2)12-15-11-14-9-7-8-13(3)17(14)19-18(15)22/h7-9,11H,4-6,10,12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIPBBOQQOETMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.